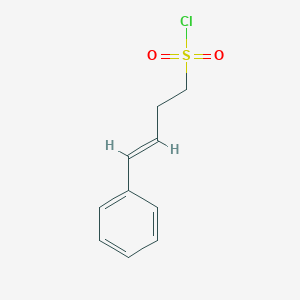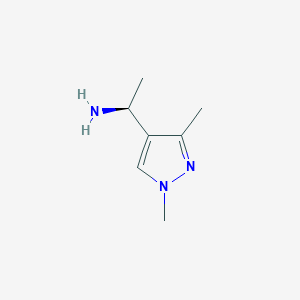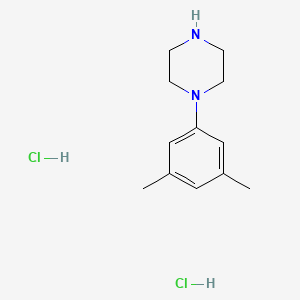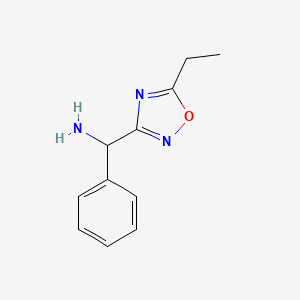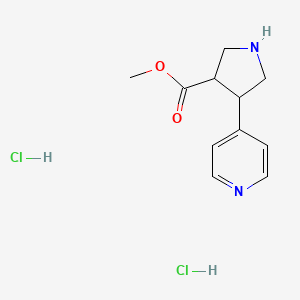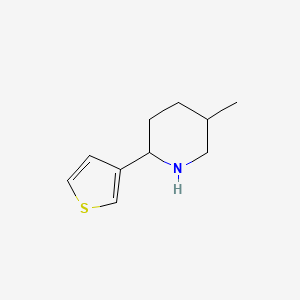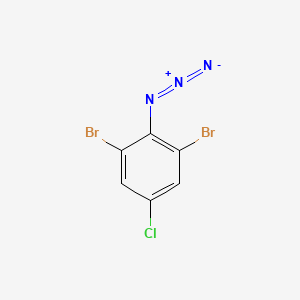
2-Azido-1,3-dibromo-5-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,3-dibromo-5-chlorobenzene is an organic compound with the molecular formula C6H2Br2ClN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, chlorine, and azide groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dibromo-5-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dibromo-5-chlorobenzene.
Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-dibromo-5-chlorobenzene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
The reaction conditions must be carefully controlled to ensure the selective substitution of the desired hydrogen atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1,3-dibromo-5-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the target product.
Major Products
Scientific Research Applications
2-Azido-1,3-dibromo-5-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Azido-1,3-dibromo-5-chlorobenzene involves its reactive azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity makes it a valuable tool in molecular labeling and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-chlorobenzene: Lacks the azide group, making it less reactive in certain applications.
2-Azido-1,3-dibromobenzene: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
2-Azido-1,3-dichlorobenzene: Contains two chlorine atoms instead of bromine, altering its chemical properties.
Uniqueness
2-Azido-1,3-dibromo-5-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the azide group. This combination of substituents provides a distinct reactivity profile, making it suitable for specific synthetic and research applications.
Properties
Molecular Formula |
C6H2Br2ClN3 |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
2-azido-1,3-dibromo-5-chlorobenzene |
InChI |
InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI Key |
WQVIYKWWCKEPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


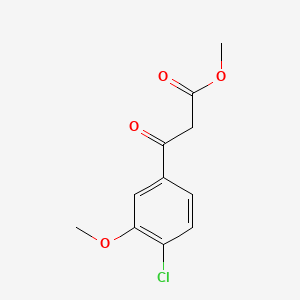
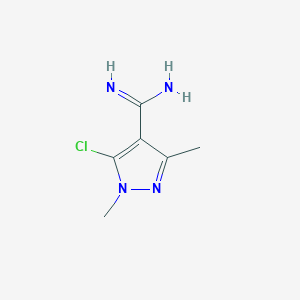
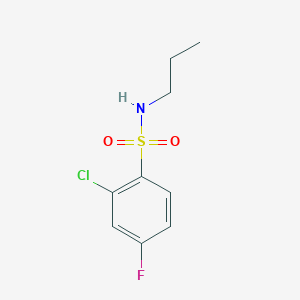
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
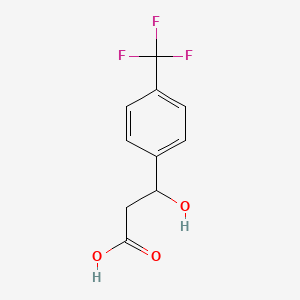
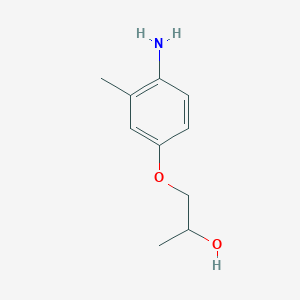
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
